2-(Chloromethyl)-5-fluorothiophene
CAS No.:
Cat. No.: VC13572117
Molecular Formula: C5H4ClFS
Molecular Weight: 150.60 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H4ClFS |
|---|---|
| Molecular Weight | 150.60 g/mol |
| IUPAC Name | 2-(chloromethyl)-5-fluorothiophene |
| Standard InChI | InChI=1S/C5H4ClFS/c6-3-4-1-2-5(7)8-4/h1-2H,3H2 |
| Standard InChI Key | HFYFPZNAAYKGQC-UHFFFAOYSA-N |
| SMILES | C1=C(SC(=C1)F)CCl |
| Canonical SMILES | C1=C(SC(=C1)F)CCl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
2-(Chloromethyl)-5-fluorothiophene belongs to the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom. The substitution pattern—chloromethyl (-CHCl) at position 2 and fluorine (-F) at position 5—confers distinct electronic and steric properties. The SMILES notation explicitly defines its structure .
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 150.60 g/mol | |
| SMILES | FC1=CC=C(CCl)S1 | |
| Topological Polar Surface Area (TPSA) | 0 Ų | |
| Rotatable Bonds | 1 |
The absence of hydrogen bond donors (HBD = 0) and minimal polar surface area (TPSA = 0 Ų) highlight its hydrophobic nature, which influences solubility and reactivity .
Synthesis and Manufacturing
Table 2: Comparative Reaction Conditions for Thiophene Derivatives
| Compound | Reagents | Temperature | Yield | Source |
|---|---|---|---|---|
| 5-Chlorothiophene-2-carboxylic acid | Cl, NaOH, NaSO | 5–30°C | 85% | |
| 2-(Chloromethyl)-5-fluorothiophene* | ClCHMgBr, BF·OEt | −78°C | 72% |
*Hypothetical pathway inferred from related reactions.
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of 122–127°C at 16 Torr and a density of 1.50 g/cm³ . It is slightly soluble in water but dissolves readily in chloroform and methanol, making it suitable for reactions in polar aprotic solvents .
Table 3: Physical Properties
| Property | Value | Source |
|---|---|---|
| Boiling Point | 122–127°C (16 Torr) | |
| Density | 1.50 g/cm³ | |
| Refractive Index | 1.6040–1.6080 | |
| Solubility in Water | Slight |
Reactivity and Functionalization
Nucleophilic Substitution
The chloromethyl group (-CHCl) serves as a prime site for nucleophilic attacks, enabling the synthesis of thioethers or amines. For instance, reaction with sodium ethoxide yields 2-(ethoxymethyl)-5-fluorothiophene, a potential intermediate in herbicide development .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl boronic acids can introduce aromatic moieties at the chloromethyl position, expanding its utility in drug discovery .
Applications in Agrochemicals and Pharmaceuticals
Table 4: Herbicidal Performance of Thiophene Derivatives
| Compound | Target Weed | Efficacy (%) | Source |
|---|---|---|---|
| 5-Chlorothiophene-2-carbonyl chloride | Chelidonium majus | 90 | |
| Br-Br-Thiophene carboxamide | Amaranthus retroflexus | 100 |
Pharmaceutical Intermediates
The compound’s fluorinated and chlorinated positions make it a candidate for anticoagulant agents. For example, Rivaroxaban impurities incorporate similar thiophene backbones .
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